Methyl 2-methoxy-5-nitrobenzoate

Descripción general

Descripción

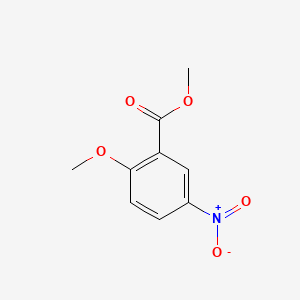

Methyl 2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, featuring a methoxy group at the 2-position and a nitro group at the 5-position on the benzene ring. This compound is known for its applications in organic synthesis and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-methoxy-5-nitrobenzoate typically involves the nitration of methyl 2-methoxybenzoate. The process begins with the esterification of 2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 2-methoxybenzoate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2-methoxy-5-nitrobenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron with hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: 2-methoxy-5-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 2-methoxy-5-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Methyl 2-methoxy-5-nitrobenzoate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other chemical products

Mecanismo De Acción

The mechanism of action of Methyl 2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and methoxy groups can undergo hydrolysis and substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-methoxy-4-nitrobenzoate

- Methyl 2-methoxy-3-nitrobenzoate

- Methyl 2-methoxy-6-nitrobenzoate

Uniqueness

Methyl 2-methoxy-5-nitrobenzoate is unique due to the specific positioning of the methoxy and nitro groups, which influence its reactivity and applications. The 5-nitro position makes it particularly useful in certain synthetic pathways and research applications compared to its isomers .

Actividad Biológica

Methyl 2-methoxy-5-nitrobenzoate, also known as methyl 5-nitro-o-anisate, is an organic compound with the molecular formula and a molecular weight of 211.17 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. This article will explore its synthesis, biological activity, and relevant case studies.

Synthesis

This compound can be synthesized through several methods, typically involving the nitration of methyl 2-methoxybenzoate. The process generally includes:

- Nitration Reaction : The methyl ester is treated with a nitrating agent, such as a mixture of nitric and sulfuric acids.

- Purification : Following the reaction, the product is purified through recrystallization or chromatography to obtain a high-purity compound.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The compound demonstrated notable activity against both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, which are common assays for evaluating antioxidant capacity .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains. The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Notably, it was found to be particularly effective against Staphylococcus aureus and Escherichia coli in laboratory settings .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown activity against several key enzymes involved in metabolic pathways:

- Acetylcholinesterase (AChE) : this compound has been identified as a potential inhibitor of AChE, which is significant for treating neurodegenerative diseases like Alzheimer's .

- α-Amylase and α-Glucosidase : The compound exhibited inhibitory effects on these enzymes, suggesting its potential use in managing diabetes by controlling carbohydrate metabolism .

Pharmacological Evaluation

In a study conducted on Swiss male albino mice, this compound was administered to evaluate its pharmacological effects. The results indicated that the compound did not exhibit any toxic effects on hematological and biochemical parameters at tested doses. Furthermore, it was effective in inhibiting glucose-6-phosphatase (G6Pase), an enzyme implicated in glucose metabolism and diabetes management .

Toxicological Assessment

A comprehensive toxicological profile was developed to assess the safety of this compound. The study evaluated various parameters including liver histology and blood indices. Findings confirmed that the compound is safe for use at therapeutic doses without causing significant alterations in physiological parameters .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Effective scavenging of DPPH and ABTS free radicals |

| Antibacterial | Inhibitory effects against Staphylococcus aureus and Escherichia coli |

| Enzyme Inhibition | Inhibits AChE, α-amylase, α-glucosidase, and G6Pase |

| Toxicity | No significant toxic effects observed in animal studies |

Propiedades

IUPAC Name |

methyl 2-methoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-3-6(10(12)13)5-7(8)9(11)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBFJVVTBNTGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427313 | |

| Record name | Methyl 2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-11-7 | |

| Record name | Benzoic acid, 2-methoxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl 2-methoxy-5-nitrobenzoate in the synthesis of the antidiabetic agent KRP-297?

A1: this compound serves as the starting material in the multi-step synthesis of KRP-297. The synthesis, as described in the research paper, involves several transformations:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.